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molecular formula C9H9NO3 B1592293 1-(2-Methyl-5-nitrophenyl)ethanone CAS No. 58966-27-1

1-(2-Methyl-5-nitrophenyl)ethanone

Cat. No. B1592293
M. Wt: 179.17 g/mol
InChI Key: GOECEMHOAOBUEA-UHFFFAOYSA-N
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Patent
US04165231

Procedure details

To 120 ml of concentrated sulfuric acid is added 53.6 g of o-methylacetophenone, while cooling at -10°. To this cold, stirred solution is added a mixture of 32 ml of 70% nitric acid and 48 ml of concentrated sulfuric acid. The reaction solution is stirred for 21/2 hours between -9° and 0° and then poured over 800 g of ice. The mixture is extracted with ether and the organic phase washed with water, saturated Na2CO3 solutions, water and finally brine. The ether solution is dried over MgSO4 and evaporated to dryness to give 56.2 g of a pale yellow oil. The oil is crystallized from 95% ethanol to give 25.4 g of product, mp about 50° C. Recrystallization from hexane afforded product mp 53°-55° C.
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
53.6 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9].[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N+:11]([O-:13])=[O:12])=[CH:4][C:3]=1[C:8](=[O:10])[CH3:9]

Inputs

Step One
Name
Quantity
32 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
48 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice
Quantity
800 g
Type
reactant
Smiles
Step Three
Name
Quantity
53.6 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C(C)=O
Name
Quantity
120 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
To this cold, stirred solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling at -10°
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The reaction solution is stirred for 21/2 hours between -9° and 0°
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with ether
WASH
Type
WASH
Details
the organic phase washed with water, saturated Na2CO3 solutions, water and finally brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution is dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C=C1)[N+](=O)[O-])C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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